Krm-II-81

Description

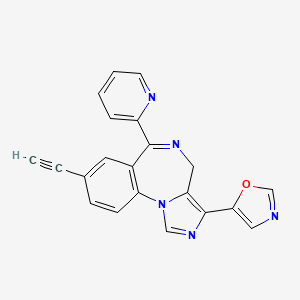

Structure

3D Structure

Properties

CAS No. |

2014348-91-3 |

|---|---|

Molecular Formula |

C21H13N5O |

Molecular Weight |

351.369 |

IUPAC Name |

5-(8-ethynyl-6-pyridin-2-yl-4H-imidazo[1,5-a][1,4]benzodiazepin-3-yl)-1,3-oxazole |

InChI |

InChI=1S/C21H13N5O/c1-2-14-6-7-17-15(9-14)20(16-5-3-4-8-23-16)24-10-18-21(25-12-26(17)18)19-11-22-13-27-19/h1,3-9,11-13H,10H2 |

InChI Key |

KNCUEWYWBUIFTQ-UHFFFAOYSA-N |

SMILES |

C#CC1=CC2=C(C=C1)N3C=NC(=C3CN=C2C4=CC=CC=N4)C5=CN=CO5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

KRM-II-81; KRM-II 81; KRM-II81. |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Chemical Properties of Krm-II-81

For Researchers, Scientists, and Drug Development Professionals

Introduction

Krm-II-81, chemically known as 5-(8-ethynyl-6-(pyridin-2-yl)-4H-imidazo[1,5-a][1][2]benzodiazepin-3-yl)-1,3-oxazole, is a novel positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor.[1][3][4][5] It exhibits high selectivity for the α2 and α3 subunits of the GABAA receptor, which is significant in its pharmacological profile.[4][5] This selectivity is believed to contribute to its anxiolytic, antidepressant, and anticonvulsant effects with a reduced liability for sedation and tolerance development, which are common side effects associated with less selective GABAA receptor modulators.[4][5] This technical guide provides a comprehensive overview of the synthesis pathway, chemical properties, and key experimental protocols related to this compound.

Chemical Properties

This compound is a complex heterocyclic molecule with the chemical formula C21H13N5O.[4][5] A summary of its key chemical and physical properties is provided in the table below. The hydrochloride salt of this compound has been synthesized to improve aqueous solubility.[2]

| Property | Value | Reference |

| IUPAC Name | 5-(8-ethynyl-6-(pyridin-2-yl)-4H-imidazo[1,5-a][1][2]benzodiazepin-3-yl)-1,3-oxazole | [4][5] |

| Molecular Formula | C21H13N5O | [4][5] |

| Molar Mass | 351.37 g/mol | [4][5] |

| Appearance | Not specified in provided results | |

| Solubility (Free Base) | Low aqueous solubility | [2] |

| Solubility (HCl Salt) | ~13-14 times more soluble in water than the free base | [2] |

| LogP (Free Base) | Not specified in provided results | |

| LogP (HCl Salt) | Not specified in provided results | |

| 1H NMR (HCl Salt, 500 MHz, DMSO-d6) δ (ppm) | 8.67 (ddd, J = 4.9, 1.8, 0.9 Hz, 1H), 8.60 (d, J = 0.8 Hz, 1H), 8.51 (s, 1H), 8.09 – 7.99 (m, 2H), 7.93 (d, J = 8.4 Hz, 1H), 7.89 (dd, J = 8.4, 1.7 Hz, 1H), 7.62 (ddd, J = 7.5, 4.9, 1.2 Hz, 1H), 7.55 (s, 1H), 7.51 (s, 1H), 5.56 (d, J = 12.8 Hz, 1H), 4.44 (d, J = 12.8 Hz, 1H), 4.39 (s, 1H) | [1] |

| 13C NMR (HCl Salt) | Data not available in provided results | |

| Mass Spectrometry | Data not available in provided results | |

| Infrared Spectroscopy | Data not available in provided results |

Synthesis Pathway

A scalable synthetic route for this compound has been developed, which is crucial for its potential clinical development.[1][3] The synthesis of this compound has been reported to proceed from the precursor HZ-166.[6] A detailed, multi-step synthesis amenable to kilogram-scale production has been described by Knutson et al. (2020).[1][3] While the full experimental details from the primary literature are essential for replication, a generalized schematic of the synthesis is presented below.

Experimental Protocols

Synthesis of this compound Hydrochloride Salt

The hydrochloride salt of this compound can be prepared from the free base to enhance its water solubility.[2]

Materials:

-

This compound (free base)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Hydrochloric Acid (HCl) in a suitable solvent (e.g., diethyl ether)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Dissolve this compound free base in anhydrous DCM under an inert atmosphere (e.g., argon).

-

To the resulting solution, add a solution of anhydrous HCl dropwise with stirring.

-

The formation of a precipitate indicates the formation of the hydrochloride salt.

-

Collect the precipitate by filtration.

-

Wash the collected solid with anhydrous DCM.

-

Dry the product under vacuum to yield this compound hydrochloride.

-

Confirm the structure and purity of the salt using analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.[2]

In Vivo Administration for Behavioral Assays

For in vivo studies, this compound is typically formulated as a suspension.

Vehicle Formulations:

-

A fine suspension in 0.5% methylcellulose (B11928114) in water.[7]

-

A suspension in 1% hydroxyethylcellulose, 0.05% Tween 80, and 0.25% antifoaming agent.[8]

Administration:

-

Administer the suspension to animals (e.g., mice, rats) via oral gavage (p.o.) or intraperitoneal (i.p.) injection.[7][8] The volume of administration is typically adjusted based on the animal's body weight (e.g., 10 mL/kg for mice).[7]

Mechanism of Action: GABAA Receptor Modulation

This compound functions as a positive allosteric modulator of GABAA receptors, with a notable selectivity for α2 and α3 subunits. This mechanism is central to its therapeutic effects.

References

- 1. Imidazodiazepine Anticonvulsant, this compound, Produces Novel, Non-diazepam-like Antiseizure Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 3. Therapeutic effects of this compound, positive allosteric modulator for α2/3 subunit containing GABAA receptors, in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Marble burying reflects a repetitive and perseverative behavior more than novelty-induced anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Analogs of the GABAkine this compound Are Orally Bioavailable Anticonvulsants without Sedation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scientificliterature.org [scientificliterature.org]

Krm-II-81: A Technical Guide to its Mechanism of Action on GABAA Receptor α2/α3 Subunits

For Researchers, Scientists, and Drug Development Professionals

Introduction

Krm-II-81, also known as 5-(8-ethynyl-6-(pyridin-2-yl)-4H-benzo[f]imidazo[1,5-a][1][2]diazepin-3-yl)oxazole, is an imidazodiazepine that functions as a positive allosteric modulator (PAM) of γ-aminobutyric acid type A (GABAA) receptors.[1][3] It exhibits significant selectivity for GABAA receptors containing α2 and α3 subunits.[1][4] This selectivity profile is of considerable interest in drug development, as it suggests the potential for therapeutic benefits in anxiety, epilepsy, and pain, with a reduced liability for the sedative and motor-impairing side effects associated with non-selective benzodiazepines.[1][2][5][6] The efficacy of this compound has been demonstrated in various rodent models of epilepsy, pain, anxiety, and depression.[5][6][7] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with the α2 and α3 subunits of the GABAA receptor, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound is classified as a "GABAkine," a substance that enhances the effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.[5] Unlike direct agonists, this compound does not activate the GABAA receptor on its own. Instead, it binds to an allosteric site, specifically the benzodiazepine (B76468) binding site, on the receptor complex.[2] This binding event induces a conformational change in the receptor that increases its affinity for GABA.

The enhanced binding of GABA leads to a more frequent opening of the receptor's integral chloride (Cl-) channel. The resulting influx of negatively charged chloride ions into the neuron causes hyperpolarization of the cell membrane, making it more difficult for the neuron to reach the threshold for firing an action potential. This potentiation of GABAergic inhibition is the fundamental mechanism underlying the therapeutic effects of this compound.

A key feature of this compound is its subtype selectivity. GABAA receptors are pentameric structures composed of various subunit combinations. The α1 subunit is highly associated with the sedative effects of classical benzodiazepines, while the α2 and α3 subunits are linked to anxiolytic and anticonvulsant effects.[8] this compound demonstrates significantly greater potency and/or efficacy at GABAA receptors containing α2 and α3 subunits compared to those with α1 subunits, providing a molecular basis for its improved side-effect profile.[2][6] Furthermore, studies have shown that this compound preferentially potentiates GABA responses in cells expressing β3 subunits over β1 subunits, which may also contribute to its reduced sedative liability.[4] Electrophysiological studies have confirmed that this compound potentiates inhibitory postsynaptic currents (IPSCs) by increasing their decay time.[9][10]

Quantitative Data

The following tables summarize the quantitative data available for this compound's interaction with GABAA receptors and its in vivo effects.

Table 1: In Vitro Functional Activity of this compound at Recombinant GABAA Receptor Subtypes

| GABAA Receptor Subtype | Potency (EC50) | Efficacy (% Potentiation of GABA Response) | Reference |

| α1βxγ2 | Less potent | Lower efficacy | [2][6] |

| α2βxγ2 | More potent (17-fold > α1) | Higher efficacy | [2] |

| α3βxγ2 | More potent (28-fold > α1) | Higher efficacy | [2] |

| α5βxγ2 | Negligible efficacy | Negligible efficacy | [2] |

Note: Specific EC50 values are not consistently reported across the literature, but the relative potency is highlighted. The potentiation is relative to the effect of GABA alone.

Table 2: In Vivo Efficacy of this compound in Rodent Models

| Animal Model | Therapeutic Effect | Effective Dose (ED50) | Species | Reference |

| Formalin-induced flinching | Antinociceptive | Not specified, active at 10-100 mg/kg p.o. | Rat | [1] |

| Spinal nerve ligation | Antinociceptive | Active at 30 and 100 mg/kg p.o. | Rat | [1] |

| Hyperthermia-induced seizures (Dravet syndrome model) | Anticonvulsant | Dose-dependent increase in seizure threshold | Mouse | [9][10] |

| Corneal-kindled mice | Anticonvulsant | 3.96 mg/kg p.o. | Mouse | [11] |

| Lamotrigine-insensitive amygdala kindling | Anticonvulsant | 19.2 mg/kg i.p. | Rat | [11] |

| Marble-burying test | Anxiolytic-like | Active at doses that do not impair motor performance | Mouse | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for in vitro and in vivo characterization of this compound.

Protocol 1: In Vitro Characterization using Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the potency and efficacy of this compound as a positive allosteric modulator of specific GABAA receptor subtypes.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently transfected with cDNAs encoding the desired α, β, and γ GABAA receptor subunits.

-

External (Extracellular) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 11 EGTA, 2 ATP-Mg; pH adjusted to 7.2 with CsOH.

-

Agonist: GABA stock solution (e.g., 100 mM in water).

-

Test Compound: this compound stock solution (e.g., 10 mM in DMSO).

Methodology:

-

Cell Culture: Culture transfected HEK293 cells on glass coverslips. Use cells 24-48 hours post-transfection for optimal receptor expression.[12]

-

Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.

-

Whole-Cell Recording: Using a glass micropipette (3-5 MΩ resistance) filled with the internal solution, establish a high-resistance (>1 GΩ) seal with a single cell.[12] Rupture the cell membrane to achieve the whole-cell configuration. Clamp the cell voltage at a holding potential of -60 mV.

-

Drug Application: Apply a low concentration of GABA (typically EC5-EC20, a concentration that elicits 5-20% of the maximal response) to evoke a baseline chloride current.

-

Modulation Assessment: Co-apply the same concentration of GABA with varying concentrations of this compound to determine its modulatory effect.

-

Data Analysis: Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound. Calculate the percentage potentiation. Construct a concentration-response curve to determine the EC50 (potency) and maximal potentiation (efficacy) of this compound.[12]

Protocol 2: In Vivo Assessment of Antinociceptive Effects using the Formalin Test

Objective: To evaluate the analgesic efficacy of this compound in a model of inflammatory pain.

Materials:

-

Animals: Adult male Sprague-Dawley rats.

-

Test Compound: this compound suspended in a vehicle (e.g., 0.5% methylcellulose).

-

Nociceptive Agent: 5% formalin solution.

Methodology:

-

Acclimation: Acclimate rats to the testing environment (e.g., clear observation chambers) for at least 30 minutes before the experiment.

-

Drug Administration: Administer this compound or vehicle orally (p.o.) at desired doses (e.g., 10, 30, 100 mg/kg).

-

Nociceptive Induction: At a set time post-drug administration (e.g., 60 minutes), inject 50 µL of 5% formalin into the plantar surface of one hind paw.

-

Behavioral Observation: Immediately after injection, place the rat back into the observation chamber and record the amount of time spent flinching, licking, or biting the injected paw. Observations are typically divided into two phases: the early phase (0-5 minutes post-injection, representing acute nociception) and the late phase (15-60 minutes post-injection, representing inflammatory pain).

-

Data Analysis: Compare the nociceptive behaviors of the this compound-treated groups to the vehicle-treated group. A significant reduction in flinching or licking/biting time indicates an antinociceptive effect.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of this compound at a GABAergic Synapse

References

- 1. The α2,3-selective potentiator of GABAA receptors, this compound, reduces nociceptive-associated behaviors induced by formalin and spinal nerve ligation in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a β3-Preferring GABAA Receptor Potentiator, Blocks Handling-Induced Seizures in Theiler’s Murine Encephalomyelitis Virus-Infected Mice [mdpi.com]

- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 6. scientificliterature.org [scientificliterature.org]

- 7. Structural Analogs of the GABAkine this compound Are Orally Bioavailable Anticonvulsants without Sedation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Therapeutic effects of this compound, positive allosteric modulator for α2/3 subunit containing GABAA receptors, in a mouse model of Dravet syndrome [frontiersin.org]

- 11. The Positive Allosteric Modulator of α2/3-Containing GABAA Receptors, this compound, Is Active in Pharmaco-Resistant Models of Epilepsy and Reduces Hyperexcitability after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

The In Vivo Profile of Krm-II-81: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Immediate Release

This technical whitepaper provides a comprehensive analysis of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of Krm-II-81, a novel α2/3-selective GABAkine. This compound acts as a positive allosteric modulator of GABAa receptors, demonstrating significant potential in preclinical models for anticonvulsant, anxiolytic, and antinociceptive applications.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Executive Summary

This compound, an imidazodiazepine derivative, exhibits favorable pharmacokinetic properties, including oral bioavailability and brain penetration.[3][4] Its pharmacodynamic profile is characterized by potent anticonvulsant, anxiolytic, and antinociceptive effects, with a reduced side-effect liability compared to non-selective benzodiazepines.[5] This paper will delve into the specific quantitative parameters of its PK/PD relationship, outline the experimental protocols used to derive this data, and provide visual diagrams to illustrate key biological pathways and experimental designs.

Pharmacokinetics of this compound

In vivo studies in rodents have been conducted to elucidate the pharmacokinetic profile of this compound following oral administration. The compound is readily absorbed and distributed to the brain. A deuterated analog, D5-Krm-II-81, was synthesized to potentially extend the half-life; however, in vivo studies in rats showed that the peak plasma concentrations and half-life did not significantly differ from the parent compound.[1] Notably, the brain disposition of this compound was found to be higher than its deuterated counterpart.[1]

Table 1: Pharmacokinetic Parameters of this compound in Rats after Oral Administration

| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Tissue | Reference |

| This compound | 2.0 | ~150 | ~1 | Not Reported | Not Reported | Plasma | [4] |

| This compound | 2.0 | ~250 | ~1 | Not Reported | Not Reported | Brain | [4] |

| This compound·HCl | 2.0 | ~180 | ~0.5 | Not Reported | Not Reported | Plasma | [4] |

| This compound·HCl | 2.0 | ~300 | ~0.5 | Not Reported | Not Reported | Brain | [4] |

| This compound | Not Specified | Not Reported | Not Reported | Not Reported | Not Statistically Different from D5-Krm-II-81 | Plasma & Brain | [1] |

| D5-Krm-II-81 | Not Specified | Not Significantly Greater than this compound | Slightly Earlier than this compound | Not Reported | Not Statistically Different from this compound | Plasma & Brain | [1] |

Pharmacodynamics of this compound

This compound has demonstrated robust pharmacodynamic effects in various preclinical models, consistent with its mechanism of action as a positive allosteric modulator of α2/3-containing GABAa receptors.[6] Its efficacy has been particularly noted in models of epilepsy, anxiety, and pain.

Table 2: Pharmacodynamic Profile of this compound in Rodent Models

| Pharmacological Effect | Animal Model | Species | Route of Administration | ED50 (mg/kg) | Key Findings | Reference |

| Anticonvulsant | Pentylenetetrazol (PTZ)-induced seizures | Mouse | Oral | Not Reported | Significantly prevented seizures.[1] | [1] |

| Anticonvulsant | Corneal-kindled mice | Mouse | Oral | 3.96 | Suppressed convulsions. | [7] |

| Anticonvulsant | Lamotrigine-insensitive amygdala-kindled rats | Rat | i.p. | 19 | Decreased convulsions. | [7] |

| Anxiolytic-like | Marble-burying test | Mouse | Not Specified | Not Reported | Decreased marble-burying behavior with minimal sedation.[5] | [5] |

| Antinociceptive | Formalin-induced pain | Rat | Not Specified | Not Reported | Reduced pain behaviors.[5] | [5] |

| Anticonvulsant | Theiler's murine encephalomyelitis virus (TMEV)-infected mice | Mouse | p.o., bid | ≤15 | Markedly suppressed seizures.[8] | [8] |

| Anticonvulsant | Hyperthermia-induced seizures in Dravet syndrome model mice | Mouse | s.c. | 5-10 | Significantly increased seizure threshold. | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the in vivo evaluation of this compound.

Pharmacokinetic Study in Rats

Objective: To determine the plasma and brain concentrations of this compound and its hydrochloride salt (this compound·HCl) over time after oral administration.

Procedure:

-

Male Sprague-Dawley rats are used in the study.

-

This compound or this compound·HCl is administered via oral gavage at a dose of 2.0 mg/kg.[4]

-

At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration, blood samples are collected.

-

Animals are euthanized at each time point, and brain tissue is harvested.

-

Plasma is separated from the blood samples by centrifugation.

-

Brain tissue is homogenized.

-

Concentrations of this compound in plasma and brain homogenates are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic parameters including Cmax, Tmax, and AUC are calculated from the concentration-time data.

Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

Objective: To evaluate the anticonvulsant efficacy of this compound.

Procedure:

-

Male CF-1 mice are typically used.[3]

-

This compound is administered orally at various doses. A vehicle control group receives the vehicle alone.

-

After a specific pretreatment time (e.g., 30 minutes or 1 hour), a convulsant dose of pentylenetetrazol (PTZ) is administered, usually via the intraperitoneal (i.p.) or subcutaneous (s.c.) route.[10][11]

-

Mice are observed for a set period (e.g., 30 minutes) for the occurrence of seizures, typically clonic and tonic convulsions.

-

The latency to the first seizure and the percentage of animals protected from seizures in each treatment group are recorded.

-

The severity of seizures can be scored using a standardized scale, such as the Racine scale.[12]

-

The ED50 value, the dose at which 50% of the animals are protected from seizures, is calculated.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams are provided.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolism, pharmacokinetics, and anticonvulsant activity of a deuterated analog of the α2/3-selective GABAkine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Analogs of the GABAkine this compound Are Orally Bioavailable Anticonvulsants without Sedation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scientificliterature.org [scientificliterature.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. The Positive Allosteric Modulator of α2/3-Containing GABAA Receptors, this compound, Is Active in Pharmaco-Resistant Models of Epilepsy and Reduces Hyperexcitability after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Therapeutic effects of this compound, positive allosteric modulator for α2/3 subunit containing GABAA receptors, in a mouse model of Dravet syndrome [frontiersin.org]

- 10. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. storage.imrpress.com [storage.imrpress.com]

- 12. archepilepsy.org [archepilepsy.org]

KRM-II-81: A Technical Guide to its GABAA Receptor Subtype Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

KRM-II-81, an imidazodiazepine, is a novel positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor, exhibiting a distinct subtype selectivity profile. This document provides a comprehensive technical overview of the binding and functional characteristics of this compound at various GABAA receptor subtypes. Data collated from key preclinical studies are presented in structured tables for clarity, and detailed experimental methodologies are described. Visualizations of key pathways and experimental workflows are provided to facilitate a deeper understanding of the compound's pharmacological properties. The evidence underscores this compound's preferential modulation of α2/3 and β3 subunit-containing GABAA receptors, a profile that correlates with its observed anxiolytic, anticonvulsant, and antinociceptive effects with a reduced liability for sedation and motor impairment.[1]

Introduction

The GABAA receptor, a pentameric ligand-gated ion channel, is the primary mediator of fast synaptic inhibition in the central nervous system. The receptor's vast heterogeneity, arising from different combinations of its 19 possible subunits (e.g., α1–6, β1–3, γ1–3), allows for a rich and complex pharmacology. Modulation of specific GABAA receptor subtypes is a key strategy in the development of targeted therapeutics for a range of neurological and psychiatric disorders.

Classical benzodiazepines, such as diazepam, are non-selective PAMs that enhance GABAergic inhibition, leading to their clinical use as anxiolytics, sedatives, anticonvulsants, and muscle relaxants. However, their lack of subtype selectivity is also responsible for a range of undesirable side effects, including sedation, ataxia, amnesia, and dependence, which are primarily mediated by α1-containing receptors.

This compound (5-(8-ethynyl-6-(pyridin-2-yl)-4H-benzo[f]imidazo[1,5-a][2][3]diazepin-3-yl)oxazole) is a next-generation GABAA receptor PAM designed for improved subtype selectivity.[1] It has demonstrated a unique pharmacological profile in preclinical models, suggesting efficacy in epilepsy, pain, and anxiety with minimal sedative effects.[1] This guide details the in-vitro selectivity profile of this compound that underpins its promising therapeutic window.

Quantitative Selectivity Profile

The selectivity of this compound has been primarily characterized through functional assays measuring the potentiation of GABA-induced currents in recombinant receptor systems.

Functional Potentiation at α Subunit Subtypes

Electrophysiological studies have demonstrated that this compound preferentially potentiates GABA responses at GABAA receptors containing α2 and α3 subunits over those containing the α1 subunit.[1][4] This is a key characteristic that distinguishes it from non-selective benzodiazepines.[1]

Functional Potentiation at β Subunit Subtypes

Further studies have revealed that the β subunit composition also significantly influences the modulatory effects of this compound. The compound shows a preference for receptors containing the β3 subunit over those with the β1 subunit, particularly in combination with α2 and α3 subunits.[4] This preferential potentiation of β3-containing receptors may contribute to the compound's reduced sedative potential.[4]

Table 1: Functional Potentiation of this compound at Human Recombinant GABAA Receptor Subtypes

| Receptor Subtype | This compound (1µM) Potentiation (% of GABA control) |

| α1β1γ2L | ~150% |

| α1β3γ2L | ~200% |

| α2β1γ2L | ~225% |

| α2β3γ2L | ~325% |

| α3β1γ2L | ~250% |

| α3β3γ2L | ~350% |

| α5β3γ2L | ~200% |

Data are estimated from published graphical representations in Knutson et al., 2020 and are meant for comparative purposes.[4]

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound's interaction with GABAA receptors.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This is the primary method used to determine the functional potentiation of this compound at specific recombinant GABAA receptor subtypes.

-

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated to remove surrounding epithelial and connective tissue layers.

-

cRNA Injection: Complementary RNA (cRNA) encoding the desired human GABAA receptor α, β, and γ subunits are microinjected into the cytoplasm of the oocytes. The oocytes are then incubated for 2-7 days to allow for receptor expression in the cell membrane.

-

Electrophysiological Recording:

-

An oocyte expressing the target receptor is placed in a recording chamber and continuously perfused with a saline solution (e.g., Normal Frog Ringer).

-

Two microelectrodes, filled with a conducting solution like 3M KCl, are impaled into the oocyte. One electrode measures the membrane potential, while the other injects current.

-

The membrane potential is clamped at a holding potential, typically -60 mV, using a voltage-clamp amplifier.

-

A baseline current is established before the application of GABA at a concentration that elicits a submaximal response (e.g., EC10-EC20).

-

Once a stable GABA-evoked current is achieved, this compound is co-applied with GABA, and the change in current amplitude is measured.

-

The degree of potentiation is calculated as the percentage increase in the current in the presence of this compound compared to the current evoked by GABA alone.

-

-

Data Analysis: Dose-response curves are generated by applying a range of this compound concentrations to determine parameters such as EC50 (the concentration producing 50% of the maximal potentiation) and Emax (the maximum potentiation effect).

Radioligand Binding Assay

Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor. For GABAA receptors, [3H]flunitrazepam is a commonly used radioligand that binds to the benzodiazepine (B76468) site.

-

Membrane Preparation: Brain tissue (e.g., from rats) or cells recombinantly expressing specific GABAA receptor subtypes are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.

-

Incubation: A suspension of the prepared membranes is incubated with a fixed concentration of [3H]flunitrazepam and varying concentrations of the unlabeled test compound (this compound). The incubation is typically carried out in a buffer solution (e.g., Tris-HCl) at a specific temperature (e.g., 4°C or 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound [3H]flunitrazepam from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific [3H]flunitrazepam binding against the concentration of the unlabeled competitor (this compound). The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The IC50 can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Visualizations

Signaling and Experimental Workflows

Caption: Simplified GABAA Receptor Signaling Pathway.

Caption: Two-Electrode Voltage Clamp (TEVC) Experimental Workflow.

Caption: Logical Relationship of this compound's Selectivity Profile.

Conclusion

This compound is a subtype-selective positive allosteric modulator of the GABAA receptor. The quantitative data and experimental findings outlined in this guide demonstrate its preferential activity at α2/3 and β3 subunit-containing receptors. This selectivity profile provides a strong rationale for its observed therapeutic effects in preclinical models of anxiety, epilepsy, and pain, with a notable reduction in sedation and motor impairment compared to non-selective benzodiazepines. These characteristics position this compound as a promising candidate for further drug development, with the potential to offer a safer and more targeted therapeutic approach for a variety of CNS disorders.

References

In Vitro Characterization of Krm-II-81 Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Krm-II-81, a novel positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor. This compound exhibits selectivity for α2 and α3 subunit-containing GABA-A receptors, which has generated significant interest in its potential as a therapeutic agent with an improved side-effect profile compared to non-selective benzodiazepines.[1][2][3][4] This document summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes relevant pathways and workflows.

Quantitative Binding and Functional Potency Data

The following tables summarize the available quantitative data on the binding affinity and functional potency of this compound at various GABA-A receptor subtypes.

| Compound | Receptor Subtype | Assay Type | Parameter | Value | Reference |

| This compound | α3β3γ2 | FLIPR Assay | EC50 | 0.94 µM | Poe et al., 2016 |

| This compound | α1β3γ2 | FLIPR Assay | EC50 | > 20 µM | Poe et al., 2016 |

| This compound | Native GABA-A Receptors (Rat Dorsal Root Ganglion) | Electrophysiology | ED50 (GABA Potentiation) | 32 nM | Witkin et al., 2019[4][5][6] |

FLIPR (Fluorometric Imaging Plate Reader) assays measure changes in intracellular calcium or membrane potential as a functional readout of receptor activation.

Experimental Protocols

Detailed methodologies for the key experiments involved in the in vitro characterization of this compound are provided below.

Radioligand Binding Assays

Radioligand binding studies are crucial for determining the affinity of a compound for its target receptor. For this compound and its analogs, these studies have been conducted to assess binding to the benzodiazepine (B76468) site on the GABA-A receptor.[7]

Objective: To determine the binding affinity (Ki) of this compound for GABA-A receptors.

Materials:

-

Radioligand: [3H]flunitrazepam (a benzodiazepine site ligand)[7]

-

Test Compound: this compound

-

Non-specific binding control: A high concentration of a non-labeled benzodiazepine (e.g., diazepam or unlabeled flunitrazepam).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4[8]

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Protocol:

-

Membrane Preparation:

-

Homogenize rat brains in a suitable buffer (e.g., 0.32 M sucrose).[8]

-

Perform differential centrifugation to isolate the crude membrane fraction. This typically involves a low-speed spin to remove nuclei and large debris, followed by a high-speed spin to pellet the membranes.[8]

-

Wash the membrane pellet multiple times by resuspension in buffer and recentrifugation to remove endogenous GABA and other interfering substances.[9]

-

Resuspend the final membrane pellet in the assay buffer at a specific protein concentration.

-

-

Binding Assay:

-

In assay tubes, combine the prepared membranes, a fixed concentration of [3H]flunitrazepam, and varying concentrations of the unlabeled test compound (this compound).

-

For total binding, omit the test compound.

-

For non-specific binding, add a saturating concentration of an unlabeled benzodiazepine.

-

Incubate the mixture at a specific temperature (e.g., 4°C) for a duration sufficient to reach equilibrium.[9]

-

-

Termination and Detection:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.[1]

-

Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.[1]

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[1]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiology

Electrophysiological recordings are used to measure the functional effects of this compound on GABA-A receptor activity, specifically its ability to potentiate GABA-evoked currents.

Objective: To characterize the modulatory effect of this compound on GABA-A receptor function.

Method 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Materials:

-

Xenopus laevis oocytes

-

cRNA for desired GABA-A receptor subunits (e.g., α1, α2, α3, α5, β3, γ2)

-

Recording chamber and perfusion system

-

Voltage-clamp amplifier and data acquisition system

-

GABA and this compound solutions

Protocol:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus oocytes.

-

Inject the oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits.

-

Incubate the oocytes for 2-7 days to allow for receptor expression.

-

-

Recording:

-

Place an oocyte in the recording chamber and impale it with two microelectrodes filled with KCl.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

Perfuse the oocyte with a control buffer.

-

Apply a low concentration of GABA (EC5-EC20) to elicit a baseline current response.

-

Co-apply the same concentration of GABA with varying concentrations of this compound.

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

-

-

Data Analysis:

-

Calculate the percentage potentiation of the GABA response by this compound at each concentration.

-

Plot the percentage potentiation against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal potentiation) and the maximum potentiation.

-

Method 2: Whole-Cell Patch-Clamp in Transfected Mammalian Cells

Materials:

-

Mammalian cell line (e.g., HEK293)[3]

-

Plasmids containing cDNA for desired GABA-A receptor subunits

-

Transfection reagent

-

Cell culture reagents

-

Patch-clamp rig with amplifier and data acquisition system

-

GABA and this compound solutions

Protocol:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in appropriate media.

-

Transfect the cells with plasmids encoding the desired GABA-A receptor subunits using a suitable transfection method (e.g., lipofection).[3]

-

Allow 24-48 hours for receptor expression.

-

-

Recording:

-

Transfer a coverslip with transfected cells to the recording chamber on the microscope stage.

-

Using a micropipette, form a high-resistance seal with the membrane of a single cell and then rupture the membrane to achieve the whole-cell configuration.

-

Clamp the cell at a specific holding potential.

-

Apply GABA and this compound as described for the TEVC method.

-

-

Data Analysis:

-

Analyze the data as described for the TEVC method.

-

Molecular Docking

Molecular docking studies provide insights into the putative binding mode of this compound at the atomic level and can help explain its selectivity.

Objective: To predict the binding orientation and interactions of this compound within the benzodiazepine binding site of the GABA-A receptor.

Software:

-

Molecular modeling software (e.g., AutoDock, Schrödinger Suite)

-

Visualization software (e.g., PyMOL, VMD)

Protocol:

-

Receptor and Ligand Preparation:

-

Obtain the 3D structure of the GABA-A receptor, typically from a protein structure database (e.g., PDB). A cryo-EM structure of the human α1β3γ2L GABA-A receptor has been used for this compound docking studies.[7]

-

Prepare the receptor structure by adding hydrogen atoms, assigning charges, and removing water molecules.

-

Generate a 3D structure of this compound and optimize its geometry.

-

-

Docking Simulation:

-

Define the binding site on the receptor, which is typically centered on the known benzodiazepine binding pocket at the α/γ subunit interface.

-

Perform the docking calculation, allowing the ligand (this compound) to flexibly explore different conformations and orientations within the defined binding site.

-

The docking algorithm will score the different poses based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Analyze the top-scoring poses to identify the most likely binding mode.

-

Visualize the predicted binding pose and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between this compound and the amino acid residues of the binding site.

-

Compare the predicted interactions with known structure-activity relationships and mutagenesis data to validate the docking model. For instance, the lack of a key interaction with α1His102 has been proposed as a structural reason for this compound's low affinity for α1-containing GABA-A receptors.[10]

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the GABA-A receptor signaling pathway and the experimental workflows for characterizing this compound.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. scientificliterature.org [scientificliterature.org]

- 3. benchchem.com [benchchem.com]

- 4. The α2,3-selective potentiator of GABAA receptors, this compound, reduces nociceptive-associated behaviors induced by formalin and spinal nerve ligation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The α2,3-selective potentiator of GABAA receptors, this compound, reduces nociceptive-associated behaviors induced by formalin and spinal nerve ligation in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iasp-pain.org [iasp-pain.org]

- 7. Structural Analogs of the GABAkine this compound Are Orally Bioavailable Anticonvulsants without Sedation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PDSP - GABA [kidbdev.med.unc.edu]

- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Positive Allosteric Modulator of α2/3-Containing GABAA Receptors, this compound, Is Active in Pharmaco-Resistant Models of Epilepsy and Reduces Hyperexcitability after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Krm-II-81: A Novel GABAA Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

| Identifier | Value |

| IUPAC Name | 5-(8-ethynyl-6-(pyridin-2-yl)-4H-benzo[f]imidazo[1,5-a][1][2]diazepin-3-yl)oxazole |

| CAS Number | 2014348-91-3 |

Introduction

Krm-II-81 is a novel, orally bioavailable imidazodiazepine that acts as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor.[1][3] It exhibits significant selectivity for GABAA receptors containing α2 and α3 subunits, which is thought to contribute to its favorable pharmacological profile.[4] Preclinical studies have demonstrated its potential as an anxiolytic, antidepressant, anticonvulsant, and analgesic agent with a reduced liability for sedation and tolerance development compared to non-selective benzodiazepines.[4][5][6] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, experimental protocols, and relevant signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: GABAA Receptor Subunit Selectivity and Potency

| GABAA Receptor Subunit Combination | Potentiation of GABA-evoked Currents | Reference |

| α1β3γ2L | Less potentiation compared to α2 and α3 | [5] |

| α2β3γ2L | Significant potentiation | [5] |

| α3β3γ2L | Significant potentiation | [5] |

| α5β3γ2L | Negligible potentiation | [7] |

| αxβ1γ2 | Less potentiation compared to β3-containing receptors | [1] |

| αxβ3γ2 | Preferential potentiation | [1] |

| Dorsal Root Ganglion Neurons (native) | ED50 of 32 nM | [8] |

Table 2: Pharmacokinetic Parameters in Rodents

| Species | Route of Administration | Dose (mg/kg) | Tmax (plasma) | Cmax (plasma) (ng/mL) | Half-life (t1/2) (plasma) (h) | Brain Penetration (Brain/Plasma Ratio) | Reference |

| Rat | Oral | 2.0 | ~1 h | ~150 | ~4 | >1 | [9][10] |

| Rat | Oral | 10 | ~1 h | ~500 | Not specified | Not specified | [11] |

Table 3: Preclinical Efficacy Data

| Animal Model | Species | Effect | Effective Dose Range (mg/kg) | Reference |

| Hyperthermia-induced seizures (Dravet syndrome model) | Mouse | Increased seizure threshold | 5.0 - 10.0 | [2] |

| Pentylenetetrazol (PTZ)-induced seizures | Mouse | Prevention of clonic and tonic seizures | 10 - 100 | [12] |

| 6 Hz-induced seizures | Mouse | Prevention of seizures | Not specified | [12] |

| Formalin-induced flinching | Rat | Attenuation of nociceptive behavior | 30 - 100 (i.p.) | [13] |

| Spinal nerve ligation (neuropathic pain) | Rat | Attenuation of nociceptive behavior | 50 (i.p.) | [8] |

| Open field test (anxiety-like behavior in Dravet model) | Mouse | Rescued anxiety-like behavior | 1.0 | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for this compound.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the modulatory effect of this compound on GABAA receptor-mediated currents.

Methodology:

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with cDNAs encoding the desired GABAA receptor subunits (e.g., αx, βx, and γ2L).

-

Slice Preparation (for native receptors): For studies on native receptors, acute brain slices (e.g., from the hippocampus) are prepared from rodents.[2]

-

Recording: Whole-cell patch-clamp recordings are performed on transfected cells or neurons within brain slices.[15][16]

-

The standard extracellular solution contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, continuously bubbled with 95% O2 / 5% CO2.[17]

-

The intracellular pipette solution typically contains (in mM): 130 CsCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 0.5 EGTA, 1.5 Mg-ATP, and 0.5 Na2-GTP, with the pH adjusted to 7.3.[15]

-

-

Drug Application: GABA is applied to elicit a baseline current. This compound is then co-applied with GABA to determine its modulatory effect. The potentiation of the GABA-evoked current is measured as the percentage increase from the baseline.[1]

Pentylenetetrazol (PTZ)-Induced Seizure Model

Objective: To assess the anticonvulsant activity of this compound.

Methodology:

-

Animals: Male mice (e.g., C57BL/6N) are used.[3]

-

Drug Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. The vehicle control group receives the vehicle solution.

-

Seizure Induction: After a predetermined pretreatment time (e.g., 30-60 minutes), a sub-convulsive or convulsive dose of PTZ (a GABAA receptor antagonist) is administered, typically via subcutaneous (s.c.) or i.p. injection.[18][19]

-

Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence and latency of different seizure stages (e.g., myoclonic jerks, clonic convulsions, tonic-clonic convulsions) and lethality.[20]

-

Data Analysis: The percentage of animals protected from each seizure endpoint and the latency to seizure onset are recorded and compared between the drug-treated and vehicle control groups.

Formalin Test for Nociception

Objective: To evaluate the analgesic properties of this compound in a model of inflammatory pain.

Methodology:

-

Animals: Adult male rats (e.g., Sprague-Dawley) are used.

-

Acclimation: Animals are habituated to the testing environment before the experiment.

-

Drug Administration: this compound or vehicle is administered (e.g., orally or i.p.) prior to formalin injection.[13]

-

Formalin Injection: A dilute solution of formalin (e.g., 5%) is injected into the plantar surface of one hind paw.[21][22]

-

Behavioral Scoring: The amount of time the animal spends flinching, shaking, licking, or biting the injected paw is recorded in two distinct phases: the early phase (0-5 minutes post-injection, representing acute nociception) and the late phase (15-60 minutes post-injection, representing inflammatory pain).[23]

-

Data Analysis: The total time spent in nociceptive behaviors during each phase is compared between the this compound-treated and vehicle-treated groups.[7]

Signaling Pathways and Experimental Workflows

GABAA Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of this compound as a positive allosteric modulator of the GABAA receptor.

Caption: Mechanism of this compound as a GABAA receptor positive allosteric modulator.

Experimental Workflow for Anticonvulsant Activity Assessment

The following diagram outlines a typical experimental workflow for evaluating the anticonvulsant efficacy of this compound.

Caption: Workflow for assessing the anticonvulsant activity of this compound.

Synthesis Overview

The synthesis of this compound involves a multi-step process. While a detailed, step-by-step protocol for this compound is proprietary, the synthesis of a structurally similar brominated analog, DS-II-73, has been published and provides a likely synthetic route.[8] The synthesis starts from 2-amino-5-substituted-phenyl)(pyridin-2-yl)methanone and proceeds through several steps to construct the imidazodiazepine core, followed by the addition of the oxazole (B20620) moiety. The ethynyl (B1212043) group in this compound is typically introduced via a Sonogashira coupling reaction.

Conclusion

This compound is a promising GABAA receptor positive allosteric modulator with a unique selectivity profile that translates to a desirable preclinical safety and efficacy profile. Its demonstrated activity in models of epilepsy, anxiety, depression, and pain, coupled with a reduced sedative potential, makes it a compelling candidate for further drug development. The data and protocols presented in this guide offer a valuable resource for researchers and scientists working on the development of novel therapeutics for neurological and psychiatric disorders.

References

- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 2. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GABA receptor - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Structural Analogs of the GABAkine this compound Are Orally Bioavailable Anticonvulsants without Sedation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The α2,3-selective potentiator of GABAA receptors, this compound, reduces nociceptive-associated behaviors induced by formalin and spinal nerve ligation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. researchgate.net [researchgate.net]

- 11. Metabolism, pharmacokinetics, and anticonvulsant activity of a deuterated analog of the α2/3-selective GABAkine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The α2,3-selective potentiator of GABAA receptors, this compound, reduces nociceptive-associated behaviors induced by formalin and spinal nerve ligation in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ovid.com [ovid.com]

- 15. Frontiers | Therapeutic effects of this compound, positive allosteric modulator for α2/3 subunit containing GABAA receptors, in a mouse model of Dravet syndrome [frontiersin.org]

- 16. Whole Cell Patch Clamp Protocol [protocols.io]

- 17. docs.axolbio.com [docs.axolbio.com]

- 18. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. archepilepsy.org [archepilepsy.org]

- 21. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The formalin test: scoring properties of the first and second phases of the pain response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pharmacological assessment of the rat formalin test utilizing the clinically used analgesic drugs gabapentin, lamotrigine, morphine, duloxetine, tramadol and ibuprofen: influence of low and high formalin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Krm-II-81: A Novel GABAkine for Neurological and Psychiatric Disorders

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction: Krm-II-81 is a novel, orally bioavailable imidazodiazepine that acts as a positive allosteric modulator (PAM) of γ-aminobutyric acid-A (GABAA) receptors.[1][2] It exhibits selectivity for receptors containing α2 and α3 subunits, a characteristic that is believed to contribute to its favorable preclinical profile.[2][3] This document provides a comprehensive overview of the preclinical data for this compound, focusing on its potential therapeutic applications in a range of neurological and psychiatric disorders, including epilepsy, traumatic brain injury, neuropathic pain, anxiety, and depression.[1][4] A key feature of this compound is its reduced side-effect liability, such as low sedation and a lack of tolerance development, when compared to non-selective benzodiazepines.[1][4][5]

Mechanism of Action

This compound is classified as a "GABAkine," a term for positive allosteric modulators of GABAA receptors.[1] Its primary mechanism of action involves binding to the benzodiazepine (B76468) site on GABAA receptors, enhancing the effect of the endogenous neurotransmitter GABA. This potentiation of GABAergic inhibition leads to a dampening of neuronal excitability. Notably, this compound shows a preferential affinity for GABAA receptors containing α2 and α3 subunits over those with α1 subunits, which are more associated with sedative effects.[3][4]

Caption: Mechanism of action of this compound at the GABA-A receptor.

Preclinical Efficacy Data

This compound has demonstrated a broad range of activity in various rodent models of neurological and psychiatric disorders. The following tables summarize the key quantitative findings.

Table 1: Anticonvulsant Activity of this compound

| Animal Model | Species | Seizure Type | This compound Dose/Route | Key Finding |

| Corneal-Kindled Mice | Mouse | Partial Epilepsy | 8 mg/kg, p.o. | Minimal effective dose to protect against seizures.[6] |

| Kainate-Induced Seizures | Mouse | Mesial Temporal Lobe Epilepsy | 15 mg/kg, p.o. | Significantly reduced spontaneous recurrent hippocampal paroxysmal discharges.[3] |

| Amygdala Kindling (Lamotrigine-Insensitive) | Rat | Pharmacoresistant Epilepsy | ED50 = 19 mg/kg, i.p. | Decreased convulsions.[3] |

| Kainate-Induced Chronic Epilepsy | Rat | Chronic Epilepsy | 20 mg/kg, i.p. (TID) | Reduced focal and generalized seizures.[3] |

| Dravet Syndrome Model (Scn1aWT/A1783V) | Mouse | Hyperthermia-Induced Seizures | 1.0, 5.0, 10.0 mg/kg, s.c. | Dose-dependently increased seizure threshold.[7][8] |

| Theiler's Murine Encephalomyelitis Virus (TMEV)-Infected Mice | Mouse | Handling-Induced Seizures | 15 mg/kg, p.o. (BID) | Nearly completely suppressed seizures; suppressed severe (stage 5) seizures to zero.[9] |

Table 2: Anxiolytic and Antidepressant-like Activity of this compound

| Animal Model | Species | Condition | This compound Dose/Route | Key Finding |

| Marble-Burying Assay | Mouse | Anxiety | Not specified | Decreased marble-burying behavior, similar to chlordiazepoxide.[4] |

| Dravet Syndrome Model (Scn1aWT/A1783V) | Mouse | Anxiety-like Behavior | Low dose | Specifically improved anxiety-like behavior.[7][8] |

| Not Specified | Rodent | Depression | Not specified | Displays antidepressant-like effects, unlike diazepam.[4] |

Table 3: Analgesic Activity of this compound

| Animal Model | Species | Pain Type | This compound Dose/Route | Key Finding |

| Formalin-Induced Pain | Rat | Inflammatory Pain | Not specified | Attenuated formalin-induced flinching; diazepam was inactive.[4][10] |

| Spinal Nerve Ligation (L5/L6) | Rat | Neuropathic Pain | Not specified | Attenuated nociceptive-associated behaviors.[10] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Dravet Syndrome Mouse Model: Hyperthermia-Induced Seizures

-

Animal Model: Knock-in mice with a heterozygous, clinically relevant SCN1A mutation (Scn1aWT/A1783V) on a C57BL/6J background.[7][8]

-

Drug Administration: this compound was suspended in 1% hydroxyethylcellulose/0.05% Tween 80/0.25% antifoaming agent and administered subcutaneously at doses of 0, 1.0, 5.0, or 10.0 mg/kg.[7]

-

Procedure: The seizure threshold was evaluated using a hyperthermia-induced seizure paradigm.[7][8]

-

Endpoint: Measurement of the temperature at which seizures were induced.[7]

Caption: Experimental workflow for the hyperthermia-induced seizure paradigm.

Theiler's Murine Encephalomyelitis Virus (TMEV)-Induced Seizures

-

Animal Model: Male C57BL/6J mice (5-6 weeks old).[9]

-

Virus Induction: Intracerebral infusion of TMEV on day 0.[9]

-

Drug Administration: this compound (15 mg/kg) or vehicle (0.5% methylcellulose) was administered orally twice daily (BID).[9]

-

Procedure: Handling-induced seizures were assessed on experimental days 3 through 7.[9]

-

Endpoints: Cumulative seizure burden and seizure severity were recorded.[9]

Electrophysiology: Inhibitory Postsynaptic Currents (IPSCs)

-

Preparation: Acutely prepared brain slices from Scn1aWT/A1783V mice.[7][8]

-

Recording: IPSCs were recorded from hippocampal CA1 pyramidal neurons.[7][8]

-

Drug Application: this compound was applied to the brain slices.

-

Endpoint: Measurement of IPSC potentiation, specifically the decay time kinetics.[7][8]

Caption: Workflow for electrophysiological recording of IPSCs.

Safety and Tolerability Profile

A significant advantage of this compound highlighted in preclinical studies is its improved safety and tolerability profile compared to non-selective GABAA receptor modulators.

-

Sedation: this compound demonstrates minimal sedative effects.[1][4] In the Dravet syndrome mouse model, sedative effects were only observed at a relatively high dose in the mutant mice, a dose that was not sedative for wild-type mice.[7][8]

-

Motor Impairment: The compound has a reduced liability for motor-impairing effects.[3][4]

-

Tolerance: No development of tolerance to its anticonvulsant effects has been observed in subchronic dosing studies.[1][5]

-

Respiratory Effects: this compound was either inactive or produced effects with lower potency and efficacy in measures of respiratory depression compared to alprazolam.[10]

Conclusion

The preclinical data for this compound strongly support its potential as a therapeutic agent for a variety of neurological and psychiatric conditions. Its efficacy in models of pharmacoresistant epilepsy, traumatic brain injury, neuropathic pain, anxiety, and depression, combined with a favorable safety profile characterized by low sedation and lack of tolerance, positions it as a promising candidate for clinical development.[1][4][11] The selectivity of this compound for α2/3-containing GABAA receptors likely underlies its improved therapeutic window. Further investigation in clinical trials is warranted to translate these promising preclinical findings to human patients.

References

- 1. The imidazodiazepine, this compound: An example of a newly emerging generation of GABAkines for neurological and psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The Positive Allosteric Modulator of α2/3-Containing GABAA Receptors, this compound, Is Active in Pharmaco-Resistant Models of Epilepsy and Reduces Hyperexcitability after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scientificliterature.org [scientificliterature.org]

- 5. Structural Analogs of the GABAkine this compound Are Orally Bioavailable Anticonvulsants without Sedation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Therapeutic effects of this compound, positive allosteric modulator for α2/3 subunit containing GABAA receptors, in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic effects of this compound, positive allosteric modulator for α2/3 subunit containing GABAA receptors, in a mouse model of Dravet syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The α2,3-selective potentiator of GABAA receptors, this compound, reduces nociceptive-associated behaviors induced by formalin and spinal nerve ligation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

Discovery and development of imidazodiazepine GABAkines

An In-Depth Technical Guide to the Discovery and Development of Imidazodiazepine GABAkines

Introduction: The Quest for Safer Anxiolytics

For over seven decades, positive allosteric modulators (PAMs) of the γ-aminobutyric acid-A (GABA-A) receptor, colloquially termed GABAkines, have been mainstays in treating anxiety, epilepsy, and sleep disorders.[1][2][3] The primary inhibitory neurotransmitter in the central nervous system, GABA, reduces neuronal excitability by activating GABA-A receptors, which are ligand-gated chloride ion channels.[4][5] Classical benzodiazepines like diazepam enhance this effect, producing sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.[5][6]

However, the clinical utility of these traditional GABAkines is hampered by significant side effects, including sedation, motor-impairment, respiratory depression, and the potential for tolerance and dependence.[1][2][3] This has driven a concerted effort in medicinal chemistry and pharmacology to develop novel modulators with improved safety profiles. The central hypothesis guiding this research is that the diverse physiological effects of benzodiazepines are mediated by different subtypes of the GABA-A receptor.[1][7]

Imidazodiazepines represent a key chemical class in this endeavor. By designing molecules that selectively target specific GABA-A receptor subtypes, researchers aim to isolate the desired therapeutic effects (e.g., anxiolysis) from the undesirable side effects (e.g., sedation). This guide provides a technical overview of the discovery, mechanism of action, and preclinical development of these next-generation imidazodiazepine GABAkines.

The GABA-A Receptor: A Complex Target for Selective Modulation

The GABA-A receptor is a heteropentameric protein complex assembled from a diverse family of subunits (α1–6, β1–3, γ1–3, δ, ε, π, θ, and ρ1–3).[1] The most common synaptic isoform in the brain consists of two α, two β, and one γ subunit.[1][8] The binding site for GABA is located at the interface between α and β subunits, while the allosteric binding site for benzodiazepines is found at the α/γ subunit interface.[1][6]

The discovery that different α subunits confer distinct pharmacological properties was a watershed moment. Genetic, pharmacological, and behavioral studies have established a functional map:

-

α1 Subunit: Primarily mediates sedative, amnestic, and ataxic effects.[1][7]

-

α2 and α3 Subunits: Primarily mediate anxiolytic and anticonvulsant effects.[1][7]

-

α5 Subunit: Implicated in memory and cognitive functions.[1][7]

This "subtype selectivity hypothesis" provides a clear rationale: developing imidazodiazepines that act as PAMs at α2 and/or α3-containing receptors while having low efficacy at α1-containing receptors could yield non-sedating anxiolytics.

Mechanism of Action: Enhancing Inhibitory Neurotransmission

Imidazodiazepine GABAkines are positive allosteric modulators. They do not activate the GABA-A receptor directly but bind to the benzodiazepine (B76468) site, inducing a conformational change that enhances the receptor's response to endogenous GABA.[4] This potentiation leads to either an increase in the frequency or duration of chloride channel opening, resulting in a greater influx of Cl⁻ ions.[6] The subsequent hyperpolarization of the neuron's membrane potential makes it less likely to fire an action potential, thus augmenting synaptic inhibition.

Drug Discovery and Development Workflow

The development of novel imidazodiazepine GABAkines follows a structured, multi-stage process, beginning with rational design based on the subtype selectivity hypothesis and progressing through rigorous in vitro and in vivo screening to identify promising clinical candidates.

Key Imidazodiazepine GABAkines and Preclinical Data

Medicinal chemistry efforts have produced several notable imidazodiazepine GABAkines with promising subtype selectivity and therapeutic potential. KRM-II-81 is a lead compound that exemplifies this new generation.

This compound: An α2/3-preferring GABAkine, this compound has demonstrated a robust preclinical profile.[1][9] It is reported to be efficacious in animal models of pharmacoresistant epilepsy, post-traumatic epilepsy, neuropathic pain, anxiety, and depression.[1][2][9] Crucially, it exhibits a low sedation profile and a lack of tolerance development, key advantages over traditional benzodiazepines.[9]

Darigabat (PF-06372865, CVL-865): This compound is an α2/3/5-selective GABAkine that has advanced into clinical development for epilepsy and anxiety.[1][2] Phase 1 trials and studies in photosensitive epilepsy patients showed efficacy, though mild sedation and dizziness were reported as side effects.[1][10]

L-838,417: One of the earliest molecules investigated, L-838,417 is a partial agonist at α2, α3, and α5-containing receptors and a negative allosteric modulator at the α1 subtype.[1][7] It produced anxiolytic-like effects in animal models without impairing motor activity.[1][7]

The table below summarizes the preclinical characteristics of these key compounds.

Table 1: Preclinical Profile of Selected Imidazodiazepine GABAkines

| Compound | GABA-A Subtype Selectivity | Key Preclinical Findings | Therapeutic Potential | Reference |

| This compound | α2/3-preferring PAM | Efficacious in models of epilepsy, pain, anxiety, and depression; low sedation; no tolerance. | Epilepsy, Neuropathic Pain, Anxiety, Depression | [1][9] |

| Darigabat | α2/3/5-selective PAM | Suppressed photoparoxysmal responses in photosensitive epilepsy patients. | Epilepsy, Anxiety | [1][10] |

| L-838,417 | Partial PAM at α2/3/5; NAM at α1 | Anxiolytic-like effects in elevated plus maze without motor impairment. | Anxiety | [1][7] |

| MP-III-80 | α2/α3/α5-preferring PAM | Induced mild and deep sedation in rhesus monkeys. | (Under Investigation) | [11] |

| MP-III-22 | α5-preferring PAM | Induced mild and deep sedation and motoric effects in rhesus monkeys. | (Under Investigation) | [11] |

Core Experimental Protocols

The characterization of novel GABAkines relies on a suite of standardized in vitro and in vivo assays to determine affinity, efficacy, and behavioral effects.

In Vitro Assays

Protocol 1: Radioligand Binding Assay for GABA-A Receptor Affinity

-

Objective: To determine the binding affinity (Kᵢ) of a test compound for specific GABA-A receptor subtypes.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing specific human GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, etc.).

-

Radioligand, typically [³H]flunitrazepam, which binds to the benzodiazepine site.[12]

-

Test compound (unlabeled imidazodiazepine).

-

Assay buffer (e.g., Tris-HCl).

-

Scintillation counter and vials.

-

-

Methodology:

-

Incubate a fixed concentration of cell membranes and [³H]flunitrazepam with varying concentrations of the unlabeled test compound.

-

Allow the reaction to reach equilibrium.

-

Separate bound from free radioligand via rapid filtration through glass fiber filters.

-

Wash filters to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific [³H]flunitrazepam binding against the log concentration of the test compound to generate a competition curve.

-

Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to a Kᵢ (inhibition constant) value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[13]

-

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To measure the ability of a test compound to potentiate GABA-evoked chloride currents, determining its efficacy and potency (EC₅₀).

-

Materials:

-

Methodology:

-

Culture cells on glass coverslips.

-

Establish a whole-cell patch-clamp recording from a single cell, clamping the voltage at -60 mV.[14]

-

Establish a stable baseline response by applying a low concentration of GABA (e.g., EC₁₀-EC₂₀) for a short duration (e.g., 5 seconds) at regular intervals.[14]

-

Co-apply the test compound with the same concentration of GABA.

-

Record the potentiation of the GABA-evoked current.

-

Perform a full dose-response curve by testing a range of concentrations of the test compound to determine the EC₅₀.

-

-

Data Analysis: Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compound. Calculate the percent potentiation relative to the control GABA response. Fit the dose-response data to a sigmoidal curve to determine the EC₅₀ and maximal efficacy.

In Vivo Behavioral Assays

Protocol 3: Elevated Plus Maze (Anxiety Model)

-

Objective: To assess the anxiolytic-like effects of a test compound in rodents.

-

Materials:

-

Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).

-

Rodents (rats or mice).

-

Test compound and vehicle control.

-

Video tracking software.

-

-

Methodology:

-

Administer the test compound or vehicle to the animal (e.g., via intraperitoneal injection) and allow for a set absorption time.

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

-

Record the time spent in and the number of entries into the open and closed arms.

-

-

Data Analysis: Anxiolytic compounds typically increase the time spent and/or the number of entries into the open arms compared to the vehicle control group.

Protocol 4: Rotarod Test (Motor Coordination and Sedation Model)

-

Objective: To evaluate the effects of a test compound on motor coordination and balance, often as a proxy for sedation or ataxia.

-

Materials:

-

Rotarod apparatus (a rotating rod).

-

Rodents.

-

Test compound and vehicle control.

-

-

Methodology:

-

Train the animals to stay on the rotating rod for a predetermined amount of time.

-

Administer the test compound or vehicle.

-

At set time points after administration, place the animal on the rotarod (either at a fixed or accelerating speed).

-

Record the latency to fall from the rod.

-

-

Data Analysis: Compounds that cause motor impairment, sedation, or ataxia will significantly decrease the latency to fall compared to the vehicle-treated group.

Structure-Activity Relationships and Future Directions

The development of selective GABAkines is driven by understanding the structure-activity relationship (SAR)—how specific chemical modifications affect a molecule's interaction with the receptor. For example, replacing a chlorine atom with an ethinyl group on the benzodiazepine scaffold has been shown to decrease affinity and efficacy at α1 subtypes, resulting in ligands with less sedative potential.[15] Molecular docking studies using cryo-EM structures of the GABA-A receptor are now crucial tools for rationalizing binding modes and designing novel compounds with improved selectivity.[15][16]

The discovery and development of imidazodiazepine GABAkines represent a significant advancement in neuropharmacology. By moving beyond the "one-size-fits-all" approach of classical benzodiazepines, researchers are creating subtype-selective modulators that promise to deliver targeted therapeutic benefits with fewer debilitating side effects. Compounds like this compound and darigabat highlight the clinical potential of this strategy.[1][2] Future work will continue to refine the selectivity and safety profiles of these molecules, potentially leading to new and improved treatments for a wide range of neurological and psychiatric disorders.

References

- 1. GABAkines – Advances in the Discovery, Development, and Commercialization of Positive Allosteric Modulators of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GABAkines - Advances in the discovery, development, and commercialization of positive allosteric modulators of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 5. benzoinfo.com [benzoinfo.com]

- 6. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 8. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The imidazodiazepine, this compound: An example of a newly emerging generation of GABAkines for neurological and psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Established and emerging GABAA receptor pharmacotherapy for epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of the sedative-motor effects of novel GABAkine imidazodiazepines using quantitative observation techniques in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Structure-Activity Relationship Comparison of Imidazodiazepines Binding at Kappa, Mu, and Delta Opioid Receptors and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Rationalizing the binding and α subtype selectivity of synthesized imidazodiazepines and benzodiazepines at GABAA receptors by using molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Krm-II-81 in Rodent Models of Epilepsy

For Researchers, Scientists, and Drug Development Professionals